molecular formula C16H22N2O2 B7499509 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

Katalognummer B7499509
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: NXBPQXGMHPEXIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. LMTX has been shown to have potential therapeutic benefits in preclinical studies, and it is currently being evaluated in clinical trials.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the inhibition of tau protein aggregation and the promotion of its clearance from the brain. Tau protein is known to form neurofibrillary tangles in the brain, which are a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to disrupt the formation of these tangles and promote the clearance of existing ones, which may help to slow down the progression of these diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its ability to reduce tau protein aggregation, which is a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation, which may have implications for the treatment of these diseases. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Zukünftige Richtungen

There are a number of future directions for the development of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide and other tau protein aggregation inhibitors. These include the evaluation of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide in clinical trials, the development of more potent and selective tau protein aggregation inhibitors, and the identification of biomarkers that can be used to track the progression of neurodegenerative diseases. Additionally, there is a need to better understand the underlying mechanisms of tau protein aggregation and clearance, which may lead to the development of new therapeutic strategies for these diseases.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-inden-5-amine with 4-hydroxypiperidine, followed by acylation with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have potential therapeutic benefits by reducing the accumulation of tau protein in the brain, which is a hallmark of these diseases. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical studies.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-6-8-18(9-7-15)11-16(20)17-14-5-4-12-2-1-3-13(12)10-14/h4-5,10,15,19H,1-3,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPQXGMHPEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.